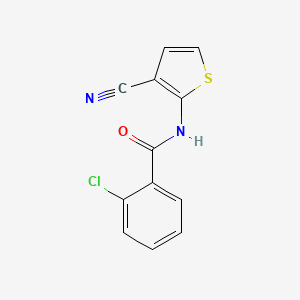

2-chloro-N-(3-cyanothiophen-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(3-cyanothiophen-2-yl)acetamide is a chemical compound with the CAS Number: 55654-19-8 . It has a molecular weight of 200.65 . The IUPAC name for this compound is 2-chloro-N-(3-cyano-2-thienyl)acetamide . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 2-chloro-N-(3-cyanothiophen-2-yl)acetamide is 1S/C7H5ClN2OS/c8-3-6(11)10-7-5(4-9)1-2-12-7/h1-2H,3H2,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

2-chloro-N-(3-cyanothiophen-2-yl)acetamide is a solid compound . It has a molecular weight of 200.65 .Wissenschaftliche Forschungsanwendungen

Colorimetric Sensing

A study by Younes et al. (2020) explored a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which showed potential in colorimetric sensing of fluoride anions. These compounds, including ones similar to 2-chloro-N-(3-cyanothiophen-2-yl)benzamide, exhibited a significant color transition in response to fluoride ions, demonstrating their utility in naked-eye detection of these ions in solutions (Younes et al., 2020).

Melanoma Cytotoxicity

Wolf et al. (2004) investigated radioiodinated N-(2-(diethylamino)ethyl)benzamides, revealing their selective targeting ability for melanotic melanoma. This research indicates the potential of benzamide derivatives, related to 2-chloro-N-(3-cyanothiophen-2-yl)benzamide, in melanoma treatment (Wolf et al., 2004).

Antipathogenic Activity

Limban et al. (2011) synthesized and characterized a number of acylthioureas, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides. These compounds demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a potential application of similar benzamide derivatives in antimicrobial agents (Limban et al., 2011).

Synthesis and Unique Properties

Nakayama et al. (1998) explored the synthesis and unique properties of benzamide derivatives, providing insights into the chemical behavior and potential applications of these compounds in various scientific fields (Nakayama et al., 1998).

Spectroscopic Properties and Applications

In 2016, Demir et al. conducted a study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, focusing on its crystal structure analysis and spectroscopic properties. This research adds to the understanding of the physical and chemical properties of benzamide derivatives, relevant to the study of 2-chloro-N-(3-cyanothiophen-2-yl)benzamide (Demir et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 2-chloro-N-(3-cyanothiophen-2-yl)benzamide is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

This could lead to disruption of peptidoglycan synthesis, affecting the integrity of the bacterial cell wall and ultimately leading to bacterial cell death .

Biochemical Pathways

The compound’s action affects the peptidoglycan biosynthesis pathway . By inhibiting the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it disrupts the formation of peptidoglycan, a key structural component of the bacterial cell wall . This can lead to cell wall weakening and eventual bacterial cell lysis .

Eigenschaften

IUPAC Name |

2-chloro-N-(3-cyanothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS/c13-10-4-2-1-3-9(10)11(16)15-12-8(7-14)5-6-17-12/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCADQIYKSDSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-cyanothiophen-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2913718.png)

![4-((4-bromobenzyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2913723.png)

![4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide](/img/structure/B2913725.png)

![2-(5-chloro-2-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913727.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2913729.png)

![N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2913731.png)

![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2913733.png)

![N-cyclohexyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2913735.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2913736.png)